molecular formula C8H8N4O B1593226 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde CAS No. 55293-96-4

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

Cat. No.: B1593226
CAS No.: 55293-96-4
M. Wt: 176.18 g/mol
InChI Key: WSPTZMRMBBUVSH-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde is a heterocyclic compound that features a triazolo-pyrimidine core

Future Directions

The compound has been used in the synthesis of platinum (II) coordination compounds, which have been studied for their cytotoxic activity . This suggests potential future directions in the field of anticancer research.

Mechanism of Action

Target of Action

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde primarily targets specific enzymes and receptors within the cell. These targets often include key proteins involved in cellular signaling pathways, such as kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis . By binding to these targets, this compound can modulate their activity, leading to significant changes in cellular function.

Mode of Action

The interaction of this compound with its targets involves binding to the active sites of enzymes or receptors. This binding can either inhibit or activate the target proteins, depending on the nature of the interaction . For instance, if this compound binds to a kinase, it may prevent the phosphorylation of downstream substrates, thereby altering signal transduction pathways.

Biochemical Pathways

This compound affects several biochemical pathways, including those involved in cell cycle regulation and apoptosis . By modulating the activity of key enzymes in these pathways, the compound can induce cell cycle arrest or promote programmed cell death. This is particularly relevant in the context of cancer treatment, where the inhibition of cell proliferation is a desired outcome.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through the gastrointestinal tract and distributed throughout the body via the bloodstream . It undergoes metabolic transformation in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted primarily through the kidneys.

Result of Action

At the molecular and cellular levels, the action of this compound results in the inhibition of cell proliferation and induction of apoptosis . This is achieved through the modulation of key signaling pathways and the alteration of enzyme activities. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for therapeutic applications.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . For instance, the compound may exhibit optimal activity at a specific pH range, and its stability could be compromised at extreme temperatures. Additionally, interactions with other biomolecules in the cellular environment can affect the compound’s binding affinity and overall efficacy.

: Mono- and dinuclear platinum(II) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with platinum(II) complexes, forming coordination compounds that exhibit cytotoxic activity against cancer cells . Additionally, it has been reported to interact with cobalt(II) complexes, affecting microbial and tumor cell viability . These interactions are primarily mediated through the nitrogen atoms in the triazolopyrimidine ring, which can coordinate with metal ions and form stable complexes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce cytotoxicity in breast and bladder cancer cell lines by forming platinum(II) complexes . Furthermore, it has been observed to affect the cell cycle and gene expression in HEp-2 cells when interacting with cobalt(II) complexes . These effects highlight the potential of this compound in cancer therapy and microbial inhibition.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming coordination complexes that inhibit or activate specific enzymes. For example, its interaction with platinum(II) ions results in the formation of complexes that can inhibit DNA replication in cancer cells . Additionally, the compound’s ability to coordinate with cobalt(II) ions leads to the formation of complexes that disrupt microbial cell membranes and inhibit biofilm formation . These binding interactions and enzyme modulations are critical for the compound’s biological activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found that the compound remains stable under various conditions, maintaining its biological activity over extended periods . Its long-term effects on cellular function can vary depending on the experimental setup. In vitro studies have shown that the compound can induce sustained cytotoxic effects in cancer cells, while in vivo studies have demonstrated its potential for long-term microbial inhibition . These findings underscore the importance of considering temporal factors when evaluating the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth and microbial infections without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. These threshold effects highlight the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in nucleotide synthesis and DNA replication . Additionally, its interaction with metal ions can influence metabolic pathways related to oxidative stress and cellular respiration . These metabolic effects are crucial for understanding the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, it can accumulate in the cytoplasm and mitochondria, affecting cellular metabolism and energy production. These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with formylating agents such as Vilsmeier-Haack reagent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid.

    Reduction: 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-methanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPTZMRMBBUVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635273
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55293-96-4
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55293-96-4
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A slurry of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-methanol (0.3 g, 1.7 mmol) from Step 2 above and IBX (1.4 g, 5.0 mmol) in 1,2-dichloroethane (22 mL) was stirred at 80° C. for 18 hours. The reaction was cooled to room temperature, and diluted with 100 mL CH2Cl2. After the solids were removed by filtration, the solvent was removed by rotary evaporation to give a yellow solid. The solid was purified by flash chromatography to give the desired product (229 mg, 77% yield).
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77%

Synthesis routes and methods III

Procedure details

To a 10 L reactor was sequentially charged CH2Cl2 (5.1 L), (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol (680 g, 3.816 mol), and iodobenzene diacetate (1352 g, 4.197 mol). As the iodobenzene diacetate dissolves, there is a significant endotherm (typically down to 15–16° C.). The jacket was set to 23° C. The mixture was warmed to ambient temperature and Tempo (2,2,6,6-tetramethyl-1-piperidinyloxy, free radical, 43.75 g, 0.28 mol) added in a single charge. The reaction was stirred until 5% of the starting alcohol remained by HPLC. Once the starting material is adjudged to be less than about ˜5%, the over-oxidized product begins to be observed. Allowing the reaction to run to further completion leads to an overall diminished yield of the desired product. For this reaction, the desired reaction completion was reached in 2.75 h. MTBE (5.1 L) was then slowly charged to the reactor, causing the product to precipitate, and the slurry stirred for an additional 30 mins. The mixture was filtered, washed twice with 1:1 DCM/MTBE (2×1 L), and dried in a vacuum oven overnight at 50° C. to provide 500.3 g (74%) of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde as an off-white solid. 1H NMR (300 MHz, d6-DMSO): 2.64 (s, 3), 2.78 (d, 3, J=0.8), 7.36 (d, 1, J=0.9), 10.13 (s, 1).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde

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